2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is a heterocyclic compound that features a benzothiazepine core. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-chlorophenyl isothiocyanate. This intermediate then undergoes cyclization with malononitrile in the presence of a base to yield the desired benzothiazepine compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Biology: Studies explore its interactions with biological targets and its effects on cellular pathways.
Materials Science: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it can bind to DNA or proteins, affecting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-4-oxoquinazoline: Similar in structure but with a quinazoline core.
2-(4-Bromophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile: Similar but with a bromine atom instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-4-oxo-4,5-dihydro-1,5-benzothiazepine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both a benzothiazepine core and a nitrile group. This combination of features contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C16H9ClN2OS |
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Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-oxo-5H-1,5-benzothiazepine-3-carbonitrile |
InChI |
InChI=1S/C16H9ClN2OS/c17-11-7-5-10(6-8-11)15-12(9-18)16(20)19-13-3-1-2-4-14(13)21-15/h1-8H,(H,19,20) |
InChI Key |
DXMZWMOURUXEKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=C(S2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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